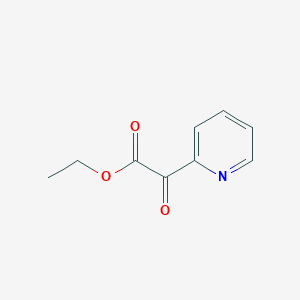
4,5-二甲基-2-(1H-吡咯-1-基)噻吩-3-碳腈
描述
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile (DMTPC) is an organic compound that has been studied for its potential applications in a variety of fields. It is a member of the pyrrol-thiophene family of compounds, which are known for their unique properties and have been extensively studied for their potential uses in medicine, materials science, and other areas. DMTPC has been found to have a variety of unique properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its ability to act as a catalyst for various reactions.
科学研究应用
光化学性质
- 已对噻吩类似物的光化学性质进行了研究,包括4,5-二甲基-2-(1H-吡咯-1-基)噻吩-3-碳腈,重点关注荧光行为和去激活途径。这些化合物在不同溶剂中表现出独特的行为,例如在气相中向基态的无辐射衰减和在极性溶剂中的微弱红移发射(Bohnwagner, Burghardt, & Dreuw, 2017)。
合成应用
- 一项关于使用4,5-二甲基-2-(1H-吡咯-1-基)噻吩-3-碳腈合成光致变色二芳基乙烯的研究表明了它在开发新的光致变色材料中的作用(Belikov et al., 2015)。
生物活性
- 对新型6,6-二甲基-2-氧代-4-{2-[5-烷基硅(锗)基]呋喃(噻吩)-2-基}乙烯基-5,6-二氢-2H-吡喃-3-碳腈的研究,这些化合物在结构上与4,5-二甲基-2-(1H-吡咯-1-基)噻吩-3-碳腈相关,探讨了它们的潜在生物活性,如细胞毒性和基质金属蛋白酶抑制(Ignatovich et al., 2015)。
孕激素受体调节剂
- 该化合物已被用于研究开发新的孕激素受体调节剂,这可能对女性保健产生影响,包括避孕和治疗某些乳腺癌(Fensome et al., 2008)。
抗菌应用
- 一种与4,5-二甲基-2-(1H-吡咯-1-基)噻吩-3-碳腈在结构上相似的化合物已被评估其对各种细菌的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用(Vazirimehr et al., 2017)。
作用机制
Target of Action
The primary target of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile acts as an inhibitor of the GATA family proteins . It inhibits the interaction between GATA3 and SOX4 . This interaction is crucial for the differentiation of Th2 cells . By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile affects the Th2 cell differentiation pathway . This leads to a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . As a result, the expression and production of Th2 cytokines are also inhibited .
Result of Action
The result of the action of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is the significant suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
生化分析
Biochemical Properties
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of GATA family proteins, particularly GATA3, by targeting their DNA-binding activity . The interaction between 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile and GATA3 inhibits the binding of GATA3 to SOX4, thereby suppressing Th2 cell differentiation without affecting Th1 cell differentiation . Additionally, this compound inhibits the expression and production of Th2 cytokines .
Cellular Effects
The effects of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GATA3 by 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile leads to reduced differentiation of Th2 cells, which are crucial for immune responses . This modulation of immune cell differentiation can have significant implications for immune-related diseases and conditions.
Molecular Mechanism
The molecular mechanism of action of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the DNA-binding domain of GATA3, preventing its interaction with target DNA sequences . This inhibition disrupts the transcriptional activity of GATA3, leading to decreased expression of genes involved in Th2 cell differentiation and cytokine production . The compound’s ability to inhibit GATA3 and other GATA family proteins highlights its potential as a therapeutic agent for modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile remains stable under standard laboratory conditions, with minimal degradation over extended periods
Dosage Effects in Animal Models
The effects of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound effectively inhibits GATA3 activity and modulates immune cell differentiation without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Determining the optimal dosage for therapeutic applications is essential to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. This compound’s interaction with GATA3 and other GATA family proteins plays a crucial role in its metabolic pathways
Transport and Distribution
The transport and distribution of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is efficiently transported across cell membranes and distributed within various cellular compartments . The localization and accumulation of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile within specific tissues and cells can affect its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile is an important factor in determining its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, where it interacts with GATA3 and other transcription factors . Targeting signals and post-translational modifications may play a role in directing 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile to these compartments, influencing its overall biochemical effects.
属性
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOKTPVYFIDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)

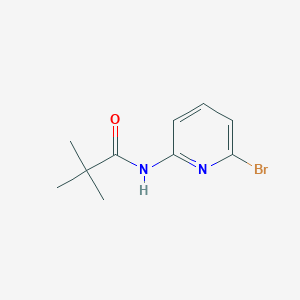
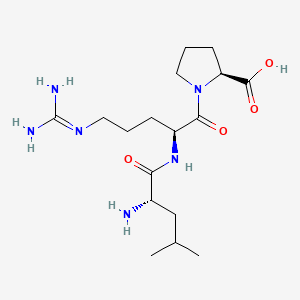
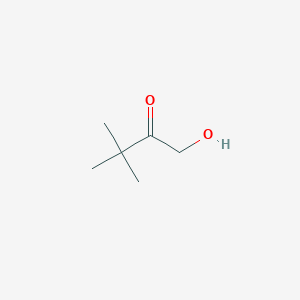





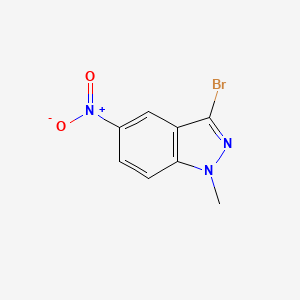
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)
